molecular formula C16H19NO B14535119 7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 62562-31-6

7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No.: B14535119
CAS No.: 62562-31-6
M. Wt: 241.33 g/mol
InChI Key: NOSBYRQNKMIBRK-UHFFFAOYSA-N
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Description

7-(Hex-5-en-1-yl)-4-methoxybicyclo[420]octa-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves a multi-step process. One common method involves the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the incorporation of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62562-31-6

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

7-hex-5-enyl-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

InChI

InChI=1S/C16H19NO/c1-3-4-5-6-9-16(12-17)11-13-7-8-14(18-2)10-15(13)16/h3,7-8,10H,1,4-6,9,11H2,2H3

InChI Key

NOSBYRQNKMIBRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC2(CCCCC=C)C#N)C=C1

Origin of Product

United States

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